molecular formula C9H15Br6O4P B102995 tris(1,3-dibromopropan-2-yl) phosphate CAS No. 18713-51-4

tris(1,3-dibromopropan-2-yl) phosphate

Cat. No.: B102995
CAS No.: 18713-51-4
M. Wt: 697.6 g/mol
InChI Key: RZEYUZWXPABTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tris(1,3-dibromopropan-2-yl) phosphate is a chemical compound with the molecular formula C9H15Br6O4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high bromine content, which imparts unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(1,3-dibromopropan-2-yl) phosphate typically involves the reaction of phosphorus oxychloride with 1-bromo-2-bromoethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

POCl3+3HOCH2CHBr2P(OCH2CHBr2)3+3HCl\text{POCl}_3 + 3 \text{HOCH}_2\text{CHBr}_2 \rightarrow \text{P(OCH}_2\text{CHBr}_2)_3 + 3 \text{HCl} POCl3​+3HOCH2​CHBr2​→P(OCH2​CHBr2​)3​+3HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

tris(1,3-dibromopropan-2-yl) phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution Reactions: Products include substituted phosphates with various functional groups.

    Oxidation and Reduction Reactions: Products depend on the specific reagents used.

    Hydrolysis: Products include phosphoric acid derivatives and brominated alcohols.

Scientific Research Applications

tris(1,3-dibromopropan-2-yl) phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a flame retardant.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Employed in the production of flame-retardant materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of tris(1,3-dibromopropan-2-yl) phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-bromoethyl)phosphate: Similar in structure but with different bromine positioning.

    Tris(1,3-dibromopropan-2-yl)phosphate: Another brominated phosphate with different alkyl chain lengths.

    Tris(2-chloroethyl)phosphate: Contains chlorine instead of bromine, leading to different reactivity and applications.

Uniqueness

tris(1,3-dibromopropan-2-yl) phosphate is unique due to its specific bromine arrangement, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high bromine content and specific reactivity patterns.

Properties

CAS No.

18713-51-4

Molecular Formula

C9H15Br6O4P

Molecular Weight

697.6 g/mol

IUPAC Name

tris(1,3-dibromopropan-2-yl) phosphate

InChI

InChI=1S/C9H15Br6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2

InChI Key

RZEYUZWXPABTCN-UHFFFAOYSA-N

SMILES

C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br

Canonical SMILES

C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br

18713-51-4

Origin of Product

United States

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